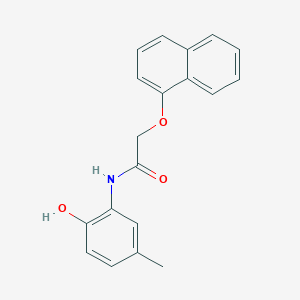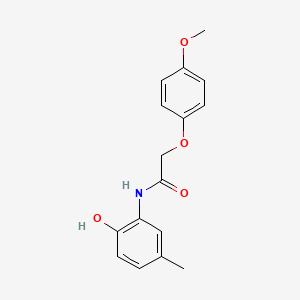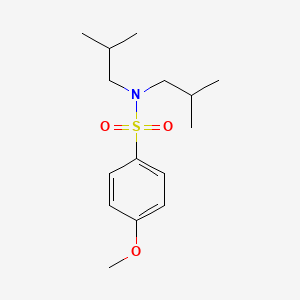
nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as MNTDH, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a hydrazone derivative of nicotinaldehyde, which is a common organic compound that is used in the production of various chemicals and pharmaceuticals. MNTDH has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is thought to involve the chelation of metal ions and the formation of stable complexes. This compound has been shown to inhibit the activity of several metal-dependent enzymes, including superoxide dismutase and cytochrome c oxidase. This inhibition is thought to be due to the displacement of metal ions from the active site of these enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its high affinity for metal ions, which allows for the selective chelation of these ions in biological systems. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that this compound is used safely in lab experiments.
将来の方向性
There are several potential future directions for research on nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of interest is the development of this compound-based therapeutics for cancer and other diseases. This compound has been shown to have potent anti-cancer effects, and further research is needed to determine its potential as a cancer treatment. Additionally, there is interest in using this compound as a tool for studying metal ion homeostasis in cells and tissues, as well as its potential as a diagnostic tool for metal-related diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is a complex process that requires several steps. The starting material for the synthesis is nicotinaldehyde, which is reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with morpholine to yield the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and several different methods have been developed for its production.
科学的研究の応用
Nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been used extensively in scientific research as a tool for studying various biological processes. One of the main applications of this compound is as a chelator for metal ions, particularly copper and zinc. This compound has been shown to bind to these metal ions with high affinity, making it useful for studying their roles in biological systems. This compound has also been used as a fluorescent probe for detecting metal ions in cells and tissues.
特性
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2/c1-2-14(12-18-3-1)13-19-23-15-20-16(24-4-8-26-9-5-24)22-17(21-15)25-6-10-27-11-7-25/h1-3,12-13H,4-11H2,(H,20,21,22,23)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMTQUMHVVFCB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)


